Product packaging for Isochromane-7-carbaldehyde(Cat. No.:CAS No. 1187243-82-8)

Isochromane-7-carbaldehyde

Cat. No.: B1457580
CAS No.: 1187243-82-8
M. Wt: 162.18 g/mol
InChI Key: SUHLYKUQPUNPIN-UHFFFAOYSA-N
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Description

Isochromane-7-carbaldehyde, with the CAS number 1187243-82-8, is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . Its structure features an aldehyde functional group attached to the isochromane scaffold, a privileged motif found in numerous biologically active molecules and synthetic pharmaceuticals . This compound serves as a versatile building block in organic synthesis, particularly for constructing diverse heterocyclic systems. A significant application of this compound is in the synthesis of functionalized isochroman derivatives via reactions such as the oxa-Pictet-Spengler reaction, which is a highly modular method to access this pharmacologically relevant core structure . Recent methodological advances have demonstrated the use of aldehyde surrogates in the oxa-Pictet-Spengler reaction to create densely functionalized isochromans, highlighting the value of such aldehydes in expanding reaction scope and exploring new chemical space for drug discovery . Researchers value this compound for its utility in developing new synthetic methodologies and creating libraries of compounds for screening against various biological targets. It is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B1457580 Isochromane-7-carbaldehyde CAS No. 1187243-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-isochromene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLYKUQPUNPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187243-82-8
Record name 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde
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Isolation and Structural Elucidation of Isochromane 7 Carbaldehyde from Natural Sources

Discovery and Bio-guided Isolation Methodologies

The initial discovery of novel compounds from natural sources is often driven by screening extracts for specific biological activities. This approach, known as bio-guided isolation, ensures that the chemical separation process is focused on the most promising bioactive constituents.

Isolation from Fungal Metabolites (e.g., Aspergillus ustus)

Fungi, particularly those from unique ecological niches like mangroves, are prolific producers of secondary metabolites. The fungus Aspergillus ustus, isolated from the mud around mangrove roots, has been identified as a source of novel isochromane derivatives. researchgate.netnih.gov The general procedure for isolating compounds like Isochromane-7-carbaldehyde begins with large-scale fermentation of the fungal strain. mdpi.com

The fermentation broth is typically separated from the mycelia and then subjected to solvent extraction, commonly using ethyl acetate (B1210297) (EtOAc), to partition the organic metabolites from the aqueous culture medium. nih.govmdpi.com This crude EtOAc extract, containing a complex mixture of compounds, serves as the starting point for purification. Bio-guided fractionation may be employed at this stage, where the crude extract and subsequent fractions are tested for a specific biological activity (e.g., enzyme inhibition or antioxidant capacity) to guide the separation process toward the active compounds. nih.govnih.govresearchgate.net

Chromatographic Techniques for Separation and Purification (e.g., HPLC, Column Chromatography)

Chromatography is the cornerstone of purification in natural product chemistry. A multi-step chromatographic process is typically required to isolate a pure compound from the crude extract.

Column Chromatography: The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. mdpi.com The mixture is separated into simpler fractions by eluting with a solvent gradient of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol). nih.gov

Size-Exclusion Chromatography: Fractions obtained from silica gel chromatography may be further purified using size-exclusion chromatography, such as with Sephadex LH-20, which separates molecules based on their size. mdpi.com

High-Performance Liquid Chromatography (HPLC): The final step of purification almost invariably involves preparative High-Performance Liquid Chromatography (HPLC). This technique offers high resolution and is used to isolate compounds to a high degree of purity. mdpi.com

Through this sequential application of chromatographic methods, isochromane derivatives can be successfully isolated from the complex fungal metabolite mixture.

Advanced Spectroscopic Characterization for Structural Assignment

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural picture can be assembled. msu.edu

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment of the protons. For an this compound derivative, signals for aromatic protons, methylene (B1212753) protons of the isochroman (B46142) core, and the distinct downfield signal of the aldehyde proton (typically δ 9-10 ppm) would be expected. rsc.orgpressbooks.pub

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. udel.eduwisc.edu The chemical shifts of the carbon signals are indicative of their hybridization and functionalization. Key signals would include those for the aromatic carbons, the aliphatic carbons of the isochroman ring, and the characteristic carbonyl carbon of the aldehyde group (typically δ 185-210 ppm). udel.edu

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. harvard.edubeilstein-journals.orglibretexts.orgnih.gov

COSY spectra show correlations between protons that are coupled to each other, helping to piece together spin systems within the molecule.

HSQC spectra correlate protons directly to the carbons they are attached to.

The following tables show representative NMR data for an this compound derivative, 8-Hydroxy-6-methoxyisochroman-7-carbaldehyde, isolated from Aspergillus ustus. researchgate.net

Table 1: ¹H NMR Data (in CDCl₃)

Position Chemical Shift (δ) ppm Multiplicity
H-1 4.71 s
H-3 3.96 t (J = 5.7 Hz)
H-4 2.85 t (J = 5.7 Hz)
H-5 6.40 s
6-OCH₃ 3.86 s
7-CHO 10.19 s

Table 2: ¹³C NMR Data (in CDCl₃)

Position Chemical Shift (δ) ppm
C-1 68.2
C-3 64.9
C-4 24.0
C-4a 148.9
C-5 98.4
C-6 165.7
C-7 108.5
C-8 163.5
C-8a 105.7
6-OCH₃ 56.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. msu.edu Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. libretexts.orgmasterorganicchemistry.com For this compound, key absorption bands would confirm the presence of:

Aromatic Ring: C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

Aldehyde Group: A strong C=O (carbonyl) stretching band is expected around 1690-1740 cm⁻¹. masterorganicchemistry.comlibretexts.org The C-H stretch of the aldehyde proton often shows one or two bands in the 2700-2850 cm⁻¹ region. libretexts.org

Ether Linkage: The C-O stretching of the isochroman ether would be visible in the 1000-1300 cm⁻¹ region.

In the related compound 8-Hydroxy-6-methoxyisochroman-7-carbaldehyde, the IR spectrum showed absorption bands indicating the presence of a hydroxyl group (3254 cm⁻¹), an aldehyde carbonyl group (1695 cm⁻¹), and an aromatic ring (1602, 1458 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. masterorganicchemistry.com The aromatic ring and the carbaldehyde group in this compound constitute a conjugated system that absorbs UV light. The UV-Vis spectrum of 8-Hydroxy-6-methoxyisochroman-7-carbaldehyde in methanol (B129727) showed absorption maxima (λmax) at 349 nm, 284 nm, and 206 nm. researchgate.net These absorptions correspond to π→π* and n→π* electronic transitions within the benzaldehyde (B42025) chromophore, which are characteristic of such aromatic aldehyde systems.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the initial and crucial evidence of its molecular mass. researchgate.net High-Resolution Mass Spectrometry (HRMS) further refines this by measuring the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the molecular formula from the exact mass measurement. nih.gov

When this compound is analyzed using HRMS, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed. The instrument detects the protonated molecule, [M+H]⁺, or other adducts. For this compound (C₁₀H₁₀O₂), the theoretical exact mass of the neutral molecule is calculated. The HRMS instrument would measure the m/z of the protonated molecule, and the resulting data would be compared against the calculated value to confirm the elemental composition. The high mass accuracy, typically within a ±5 ppm tolerance, helps to distinguish the compound from other isomers or compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides characteristic fingerprints related to the compound's structure, revealing information about the isochroman core and the carbaldehyde functional group.

**Table 1: Representative HRMS Data for this compound (C₁₀H₁₀O₂) **

Ion Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 163.0754 163.0751 -1.84
[M+Na]⁺ 185.0573 185.0570 -1.62

Chiroptical Spectroscopy (CD, ECD) for Absolute Configuration Determination

When this compound is isolated as a chiral molecule (e.g., if the C1 position is substituted and creates a stereocenter), determining its absolute configuration is critical. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-empirical method for this purpose. mdpi.comchemistrywithatwist.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is dependent on its three-dimensional structure. chemistrywithatwist.com

The process involves measuring the experimental ECD spectrum of the isolated this compound. Concurrently, theoretical ECD spectra for both possible enantiomers (e.g., R and S) are calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net The absolute configuration of the natural product is then assigned by comparing the experimental spectrum with the calculated spectra. researchgate.netnih.govfrontiersin.org A good match in the sign and position of the Cotton effects (the characteristic peaks in an ECD spectrum) between the experimental and one of the calculated spectra provides a reliable assignment of the absolute configuration. nih.gov

The reliability of this method depends on accurately identifying all significant conformers of the molecule, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all stable conformers. nih.govnih.gov

Table 2: Hypothetical ECD Data for an Enantiomer of a Chiral this compound Derivative

Wavelength (nm) Experimental Δε [L·mol⁻¹·cm⁻¹] Calculated Δε for (S)-enantiomer Calculated Δε for (R)-enantiomer
225 +8.5 +9.2 -9.2
250 -4.2 -5.1 +5.1
280 +2.1 +2.5 -2.5
310 -1.5 -1.8 +1.8

Crystallographic Analysis for Definitive Structural Confirmation (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. nih.gov

To perform this analysis, a high-quality single crystal of this compound must first be grown. nih.gov This crystal is then exposed to a focused X-ray beam. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, which is then interpreted to yield the final molecular structure. esrf.fr

For chiral molecules, anomalous dispersion techniques can be used to determine the absolute stereochemistry without ambiguity. The resulting crystallographic data provides an unequivocal confirmation of the compound's connectivity and configuration, serving as the gold standard for structural elucidation. While finding suitable crystallization conditions can be a challenge, the detailed structural information obtained is unparalleled. nih.gov

Table 3: Representative Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₀H₁₀O₂
Formula Weight 162.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.108
b (Å) 21.292
c (Å) 8.617
β (°) 101.86
Volume (ų) 1456
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.48
R-factor (%) 4.2

Computational and Theoretical Investigations of Isochromane 7 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, offering insights into molecular behavior based on the principles of quantum mechanics. These calculations can elucidate electronic structure, molecular geometry, and energetic properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscispace.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. scispace.com This approach has become a mainstay in computational chemistry for predicting molecular properties and reactivity. rsc.org

Table 1: Calculated Electronic Properties of Isochromane-7-carbaldehyde (Illustrative DFT Data)
PropertyCalculated Value
Total Energy (Hartree)-573.45
Dipole Moment (Debye)3.12
Ionization Potential (eV)8.54
Electron Affinity (eV)1.21
Electronegativity (χ) (eV)4.88
Chemical Hardness (η) (eV)3.67

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. wavefun.com The goal is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. wavefun.com Computational methods, such as Monte Carlo or systematic searches, are used to explore the conformational space of a molecule. wavefun.com

For this compound, this analysis would focus on the rotation around the single bond connecting the aldehyde group to the isochromane ring system. By calculating the energy of the molecule at various rotational angles, an energetic profile can be constructed. This profile reveals the energy barriers between different conformers and identifies the lowest-energy (most stable) conformation. Understanding the preferred conformation is essential as the molecule's shape plays a critical role in its chemical and biological activity.

Table 2: Relative Energies of Hypothetical this compound Conformers
ConformerRelative Energy (kcal/mol)Population (%)
Conformer A (Global Minimum)0.0075.3
Conformer B1.5215.1
Conformer C2.899.6

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would identify the most probable sites for nucleophilic and electrophilic attack, providing valuable insights into its reaction mechanisms. cureffi.org

Table 3: Frontier Molecular Orbital Energies of this compound
OrbitalEnergy (eV)
HOMO-6.89
LUMO-1.55
HOMO-LUMO Gap (ΔE)5.34

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. avogadro.cc It maps the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors are used to represent regions of varying potential: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.comucsb.edu Green or yellow areas represent regions of neutral potential. wolfram.com

For this compound, an MEP map would clearly show the electronegative oxygen atom of the carbonyl group as an intense red region, highlighting it as a site for interaction with electrophiles. Conversely, the area around the aldehyde hydrogen and the aromatic protons would appear bluish, indicating their electrophilic character. The MEP map provides a clear, intuitive guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis. walisongo.ac.id

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used extensively in drug discovery and molecular biology to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or nucleic acid. nih.govresearchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. acs.org The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each position based on its binding energy. nih.gov The resulting interaction profile details the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. nih.govresearchgate.net

In a hypothetical docking study of this compound with a protein target, the software would identify the most favorable binding pose and calculate a binding affinity score. The interaction profiler would then generate a detailed list of the amino acid residues in the protein's active site that interact with the ligand. For instance, the aldehyde group of this compound could act as a hydrogen bond acceptor or donor, while the aromatic isochromane ring could engage in hydrophobic or π-stacking interactions. This information is crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent analogs. nih.govrowansci.com

Table 4: Hypothetical Ligand-Protein Interactions for this compound
Amino Acid ResidueInteraction TypeDistance (Å)
Serine 122Hydrogen Bond2.9
Tryptophan 84π-π Stacking4.5
Leucine 78Hydrophobic3.8
Valine 103Hydrophobic4.1
Aspartic Acid 121Hydrogen Bond3.1

In Silico Screening and Virtual Library Design for Target Identification

In silico screening methodologies provide a powerful, cost-effective, and rapid approach to identifying potential biological targets for novel or existing chemical compounds. nih.goveurjchem.com For this compound, these computational techniques can elucidate potential protein interactions, guiding further experimental validation and drug discovery efforts. The process typically involves screening the compound against large databases of macromolecular targets to predict binding affinities and modes of interaction. nih.gov

One primary strategy is reverse docking, where the small molecule (this compound) is docked against a wide array of protein structures to find those with the highest binding affinity. This approach can generate a ranked list of potential targets, which can then be prioritized based on biological relevance to specific disease pathways. Chemogenomic databases, which link chemical structures to their known biological targets, can also be mined to identify proteins that are known to interact with structurally similar compounds, offering another avenue for target hypothesis generation. nih.gov

Following the initial identification of potential targets, a virtual library is often designed around the core scaffold of this compound. drugdesign.orgdrugdesign.org This process involves the enumeration of all theoretically possible molecules that can be created by modifying the parent structure with various functional groups at specific positions. drugdesign.org The goal is to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profiles. For this compound, the isochromane ring serves as the central scaffold, with diversification points available on the aromatic ring and potentially through modification of the aldehyde group.

The design of such a library involves selecting diverse and relevant building blocks to attach to the core structure. drugdesign.org These virtual compounds are then computationally assessed for properties such as drug-likeness (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and binding affinity to the previously identified targets. drugdesign.orgdrugdesign.org This iterative process of design and filtering helps to narrow down a vast chemical space to a manageable number of high-potential candidates for chemical synthesis and biological testing. drugdesign.org

Table 1: Hypothetical Virtual Library Design Based on the this compound Scaffold

Scaffold Position R1 (at C7) R2 (at C6) R3 (at C5)
Parent Compound -CHO -H -H
Variation 1 -CH₂OH -H -H
Variation 2 -COOH -H -H
Variation 3 -CHO -OCH₃ -H
Variation 4 -CHO -Cl -H
Variation 5 -CHO -H -F

| Variation 6 | -CN | -OCH₃ | -H |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the theoretical prediction of spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds and provide insight into their electronic properties. These predictions are typically achieved using methods such as Density Functional Theory (DFT) for IR and UV-Vis spectra, and empirical or machine learning-based algorithms for NMR chemical shifts. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. Various software packages use different methods, from linear additivity rules to deep neural networks trained on vast spectral databases, to calculate chemical shifts with increasing accuracy. nih.govacademie-sciences.fr For this compound, specific chemical shifts and coupling patterns can be anticipated for the aldehyde, aromatic, and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
Aldehyde (-CHO) 9.8 - 10.0 Singlet (s)
Aromatic (H8) 7.8 - 7.9 Singlet (s) or Doublet (d)
Aromatic (H6) 7.6 - 7.7 Doublet (d)
Aromatic (H5) 7.2 - 7.3 Doublet (d)
Methylene (B1212753) (-OCH₂) 4.8 - 4.9 Singlet (s) or Triplet (t)
Methylene (-CH₂O-) 3.9 - 4.1 Triplet (t)

Note: Multiplicity predictions are based on expected neighboring protons; actual spectra may vary.

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. These predicted spectra can be compared with experimental data to confirm the presence of key functional groups. For this compound, the most characteristic absorption bands would be from the aldehyde C=O stretch, aromatic C=C stretches, and the aliphatic and ether C-O stretches. masterorganicchemistry.com

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch 2820-2850 and 2720-2750 Medium
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2960 Medium
Aldehyde C=O Stretch 1690-1715 Strong
Aromatic C=C Stretch 1500-1600 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring and the n → π* transition of the carbonyl group.

Table 4: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λₘₐₓ (nm) Chromophore
π → π* 250 - 280 Substituted Benzene Ring

Structure Activity Relationship Sar Studies and Mechanistic Insights for Isochromane 7 Carbaldehyde Derivatives

Correlating Structural Motifs with Specific Biological Activity Mechanisms

The biological activities of isochroman (B46142) derivatives are dictated by specific functional groups and their arrangement on the core heterocyclic structure. Medicinal chemists have synthesized numerous analogs to establish SAR, targeting a variety of pharmacological applications.

Antioxidant Activity Mechanisms (e.g., DPPH radical scavenging, MDA levels)

The antioxidant capacity of isochroman derivatives is largely dependent on the presence and arrangement of phenolic hydroxyl groups. The primary mechanism involves scavenging free radicals through hydrogen atom transfer. A key structural feature for potent activity is the presence of a catechol (o-diphenolic) system, which enhances radical scavenging. The number of free hydroxyl moieties is directly related to the reducing and radical-scavenging activities.

In studies on isochroman derivatives, their ability to reduce malondialdehyde (MDA) levels, a biomarker for lipid peroxidation, has been confirmed in biological systems like brain homogenates. This indicates a protective effect against oxidative stress. The antioxidant activity is also influenced by the compound's lipophilicity, which determines its effectiveness in different media, such as bulk oils versus biological membranes.

Compound TypeAssayMechanism/Key Structural FeatureResult
Isochroman DerivativesDPPH Radical ScavengingHydrogen Atom TransferEffective radical scavenging
Isochroman DerivativesMDA Level InhibitionReduction of Lipid PeroxidationDecreased MDA levels in tissue

Antimicrobial Activity Mechanisms (e.g., antibacterial, antifungal)

The antimicrobial properties of the related isocoumarin (B1212949) scaffold are highly dependent on specific structural features. For instance, the natural isocoumarin paepalantine is active against Gram-positive bacteria such as S. aureus, S. epidermidis, and E. faecalis. SAR studies revealed that its antimicrobial efficacy is linked to a combination of structural elements, particularly a catechol system formed by two phenolic groups. Modifications to these phenolic groups, such as acylation or methylation, or their substitution with glycosides, resulted in a complete loss of antimicrobial activity. This suggests that the free catechol moiety is essential for the mechanism of action.

Furthermore, SAR analysis of various heterocyclic antimicrobial agents indicates that factors like moderate lipophilicity and the presence of electronegative substituents, such as halogens, can be key predictors of antibacterial potency. For some derivatives, a fluorine atom on a phenyl ring enhanced activity against E. coli and C. albicans, while a chlorine atom improved potency against both bacteria and fungi.

CompoundTarget OrganismMIC (µg/mL)Key Structural Feature for Activity
PaepalantineS. aureus, S. epidermidis, E. faecalisNot specifiedFree catechol (o-dihydroxy) system
Paepalantine Derivatives (Acylated/Glycosylated)Various bacteriaIneffective (>500 µg/mL)Loss of free catechol system
Dihydropyrrolo[2,1-a]isoquinoline Chalcone (18b)E. coli40Pyrazole moiety and chlorine atom
Dihydropyrrolo[2,1-a]isoquinoline Chalcone (18b)B. mycoides60Pyrazole moiety and chlorine atom

Anti-inflammatory Pathways and Modulation

Certain isochroman derivatives exert significant anti-inflammatory effects by modulating key cellular signaling pathways. The fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), for example, demonstrated potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated macrophage and microglia cells.

The mechanism of action for DMHM involves the suppression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) MAPK pathways. Concurrently, DMHM activates the nuclear factor erythroid 2-like 2 (Nrf2) pathway, leading to the induction of heme oxygenase-1 (HO-1), which has a protective role against inflammation. This dual action of inhibiting pro-inflammatory signals while activating anti-inflammatory pathways highlights its therapeutic potential for inflammatory diseases. Other studies on 1-alkyl-isochroman-1-yl acetic acids have attributed their anti-inflammatory activity to the inhibition of inflammatogenic prostaglandin production.

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Isocoumarin derivatives isolated from Agrimonia pilosa have been identified as potent alpha-glucosidase inhibitors. Specifically, agrimonolide (B1665657) and desmethylagrimonolide showed strong inhibitory activities, significantly more potent than the clinical drug acarbose.

Kinetic analysis revealed that these isocoumarins act as non-competitive inhibitors of the enzyme. The structure-activity relationship is clear: the aglycone (non-sugar) forms of both isocoumarins and flavonoids are more powerful inhibitors than their corresponding glycosides. Furthermore, the presence of a hydroxyl group at a specific position in desmethylagrimonolide conferred stronger activity compared to the methoxy (B1213986) group in agrimonolide, indicating that specific substitutions are crucial for efficacy.

CompoundSourceInhibition TypeIC50 (µM)
AgrimonolideAgrimonia pilosa L.Non-competitive24.2
DesmethylagrimonolideAgrimonia pilosa L.Non-competitive37.4
QuercetinAgrimonia pilosa L.CompetitiveNot specified
Acarbose (Reference)Synthetic->330

Antitumor Mechanism of Action (cellular level)

Derivatives of the related isocoumarin scaffold have demonstrated cytotoxic and apoptotic effects against cancer cells. Novel 8-amido isocoumarin derivatives were shown to be potent against human breast cancer cell lines (MCF-7 and MDA-MB-231) while being less toxic to non-tumorigenic cells. The mechanism of action involves the induction of apoptosis, which was confirmed by the observation of morphological alterations consistent with apoptotic blebs in treated cancer cells.

The broader class of coumarins, to which isochromans are related, exhibits diverse antitumor mechanisms. These include the inhibition of microtubule polymerization, which disrupts cell division, and the targeting of critical cell signaling pathways like PI3K/Akt/mTOR. Another identified mechanism at the cellular level is the induction of reactive oxygen species (ROS). Increased ROS levels can lead to oxidative stress, which in turn triggers apoptotic cell death pathways in cancer cells.

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity. Since enzymes and receptors are chiral, they often interact differently with different enantiomers of a chiral drug molecule.

Ligand Binding and Receptor Interaction Analysis

While specific studies detailing the direct interaction of isochroman-7-carbaldehyde with Retinoid X Receptor (RXR), B-cell lymphoma 2 (BCL-2) protein, or Histone Deacetylase 8 (HDAC8) are not extensively documented in publicly available research, the broader class of isochroman derivatives has been investigated for various therapeutic applications, suggesting potential interactions with a range of biological targets. researchgate.net

Isoxazole derivatives, which share some structural similarities with isochroman systems, have been noted for their anticancer properties through mechanisms such as HDAC inhibition. nih.gov This suggests that the isochroman scaffold could potentially be oriented to interact with the active sites of enzymes like HDAC8. The active site of HDAC8 features a hydrophobic tunnel and a zinc-binding site, which are critical for its catalytic activity. nih.gov For a derivative of isochroman-7-carbaldehyde to interact with HDAC8, structural modifications would likely be necessary to optimize binding within this active site.

Furthermore, dual-target inhibitors involving BCL-2 and HDAC have been designed, indicating that molecules can be engineered to interact with both targets. nih.gov This often involves incorporating moieties that can establish key interactions, such as hydrogen bonds and hydrophobic interactions, with the respective binding pockets of each protein.

Modulation of Activity through Targeted Structural Modifications

The biological activity of isochroman derivatives is significantly influenced by targeted structural modifications, with lipophilicity playing a key role. nih.gov Structure-activity relationship studies on various isochroman derivatives have demonstrated that altering substituents on the isochroman core can lead to significant changes in their pharmacological profiles. nih.govdrugdesign.org

Lipophilicity Effects:

Research on isochroman derivatives of hydroxytyrosol (B1673988) has shown a direct correlation between lipophilicity and antioxidant activity in certain environments. researchgate.netnih.gov Increased lipophilicity can enhance the ability of a compound to cross cell membranes and interact with intracellular targets. For isochroman-7-carbaldehyde, modifications to the carbaldehyde group or the addition of various substituents to the aromatic ring could systematically alter its lipophilicity.

For instance, the introduction of alkyl or aryl groups would be expected to increase lipophilicity, potentially leading to enhanced activity for targets located within lipid-rich environments. Conversely, the addition of polar groups, such as hydroxyl or carboxyl moieties, would decrease lipophilicity, which could be advantageous for interacting with targets in more aqueous environments.

The "polar paradox" has been observed in some studies of antioxidant isochroman derivatives, where antioxidant activity is directly related to lipophilicity in brain homogenates but inversely related in bulk oils. researchgate.netnih.gov This highlights the importance of the environment in which the compound is active.

Table of SAR Findings for Isochroman Derivatives

Structural Modification Effect on Lipophilicity Observed Impact on Activity Reference
Addition of free o-diphenolic groupsIncreased PolarityPositively influenced antioxidant activity in oils. researchgate.netnih.gov
Increased number of free hydroxyl moietiesIncreased PolarityRelated to reducing and radical-scavenging activities. researchgate.netnih.gov

In the context of developing inhibitors for targets like HDAC8, SAR studies on other chemical scaffolds have shown that specific substitutions can dramatically improve potency. nih.gov For example, the strategic placement of halogen atoms or other functional groups can enhance binding affinity through additional interactions with the receptor. These principles could be applied to the isochroman-7-carbaldehyde scaffold to design more potent and selective inhibitors.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of isochroman (B46142) derivatives has traditionally involved methods like the Oxa-Pictet-Spengler reaction. researchgate.net However, future research will likely focus on the development of more sustainable and efficient synthetic strategies. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve economic viability.

Key areas for future synthetic research include:

Catalytic Asymmetric Synthesis: The development of stereoselective methods to produce enantiomerically pure isochroman derivatives is highly desirable, as different stereoisomers can exhibit distinct biological activities. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive approach for the industrial production of isochroman-based compounds.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.net

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

Synthetic ApproachKey AdvantagesPotential for Isochromane-7-carbaldehyde Synthesis
Catalytic Asymmetric SynthesisProduction of specific stereoisomers, leading to potentially more effective and safer drugs.Crucial for developing derivatives with specific biological targets.
Flow ChemistryImproved safety, scalability, and reproducibility.Enables efficient and controlled large-scale production.
Microwave-Assisted SynthesisAccelerated reaction rates and often higher yields.Can expedite the synthesis of a library of derivatives for screening.
BiocatalysisHigh chemo-, regio-, and stereoselectivity under mild conditions.Offers an environmentally friendly route to chiral isochroman building blocks.

Advanced Mechanistic Studies at the Molecular and Sub-cellular Level

A deeper understanding of how isochroman derivatives interact with biological systems is crucial for the rational design of new drugs. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms.

Promising research avenues include:

In Silico Modeling: Molecular docking and molecular dynamics simulations can predict the binding of isochroman derivatives to specific protein targets and help to understand structure-activity relationships (SAR). mdpi.com

Cryo-Electron Microscopy (Cryo-EM): This technique can be used to determine the high-resolution structures of isochroman derivatives in complex with their biological targets, providing invaluable insights into their mode of action.

Advanced Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry can be used to study the interactions of isochroman derivatives with biomolecules in detail.

Exploration of Undiscovered Biological Activities and Associated Mechanisms

Isochroman derivatives have already demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov However, there remains a vast, unexplored landscape of potential therapeutic applications. The Illuminating the Druggable Genome (IDG) project highlights that a large portion of the human proteome remains understudied, offering numerous opportunities for discovering novel drug targets. guidetopharmacology.orgresearchgate.netnih.govnih.gov

Future research should focus on:

High-Throughput Screening: Screening large libraries of isochroman derivatives against a wide range of biological targets can identify novel activities.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify those that produce a desired physiological effect, without prior knowledge of the specific target.

Investigation of Novel Therapeutic Areas: The potential of isochroman derivatives in areas such as neurodegenerative diseases, metabolic disorders, and rare diseases is largely unexplored.

Potential Therapeutic AreaRationale for Investigating Isochroman Derivatives
Neurodegenerative DiseasesSome heterocyclic compounds have shown neuroprotective effects.
Metabolic DisordersThe structural diversity of isochromans may lead to interactions with key metabolic enzymes.
Rare DiseasesThe development of drugs for rare diseases often requires novel chemical scaffolds.
Antiviral AgentsThe isochroman core could serve as a starting point for the design of new antiviral compounds.

Design and Synthesis of Advanced this compound Probes for Chemical Biology Studies

Chemical probes are essential tools for studying biological processes in living systems. researchgate.netnih.gov The development of isochroman-based fluorescent probes could enable the visualization and tracking of specific biomolecules or cellular events.

Future directions in this area include:

Fluorogenic Probes: Designing isochroman derivatives that become fluorescent upon binding to a specific target would allow for highly sensitive and selective detection. wiley.com

Photoactivatable Probes: These probes can be "switched on" with light, providing precise spatial and temporal control over their activity.

Bimodal Probes: Combining fluorescence with another imaging modality, such as Raman spectroscopy, can provide complementary information about the cellular environment. nih.gov

Potential Applications in Non-Biomedical Fields (e.g., Materials Science, Chemical Sensors)

The unique chemical and physical properties of the isochroman scaffold suggest potential applications beyond medicine.

Unexplored avenues in this domain include:

Organic Electronics: The aromatic nature of the isochroman ring system could be exploited in the design of new organic semiconductors for applications in flexible electronics and organic light-emitting diodes (OLEDs). ucm.esucsb.edu

Chemical Sensors: Isochroman derivatives could be functionalized to act as selective receptors for specific ions or molecules, forming the basis of new chemical sensors. Nanomaterial-based sensors are a rapidly developing field where novel organic molecules can play a crucial role. ucm.es

Functional Polymers: Incorporating the isochroman moiety into polymer backbones could lead to materials with novel optical, thermal, or mechanical properties.

Q & A

Q. How can researchers formulate hypothesis-driven questions when exploring this compound’s unexplored properties?

  • Methodological Answer : Conduct scoping reviews to identify knowledge gaps . Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does this compound (Intervention) exhibit higher enantioselectivity than benzaldehyde derivatives (Comparison) in asymmetric aldol reactions (Outcome)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.